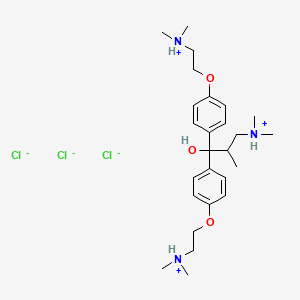
Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is a complex organic compound with multiple functional groups, including benzyl alcohol, dimethylamino, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves multiple steps. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride. The reaction is typically carried out at elevated temperatures (130-140°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its multiple functional groups.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves its interaction with various molecular targets. The dimethylamino groups can interact with receptors or enzymes, modulating their activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N-(4-(2-(Dimethylamino)ethoxy)phenyl)acetamide hydrochloride
Uniqueness
Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
42739-92-4 |
|---|---|
Fórmula molecular |
C26H44Cl3N3O3 |
Peso molecular |
553.0 g/mol |
Nombre IUPAC |
[3,3-bis[4-[2-(dimethylazaniumyl)ethoxy]phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;trichloride |
InChI |
InChI=1S/C26H41N3O3.3ClH/c1-21(20-29(6)7)26(30,22-8-12-24(13-9-22)31-18-16-27(2)3)23-10-14-25(15-11-23)32-19-17-28(4)5;;;/h8-15,21,30H,16-20H2,1-7H3;3*1H |
Clave InChI |
LVJBCKCOZVCOSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+](C)C)C(C1=CC=C(C=C1)OCC[NH+](C)C)(C2=CC=C(C=C2)OCC[NH+](C)C)O.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


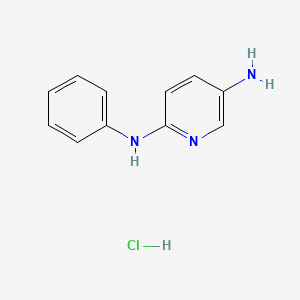
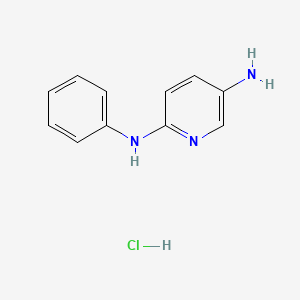
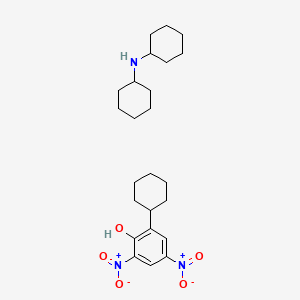
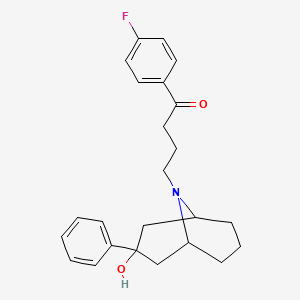
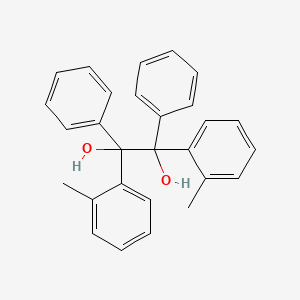
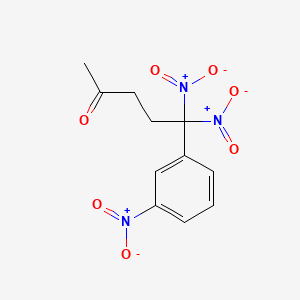
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
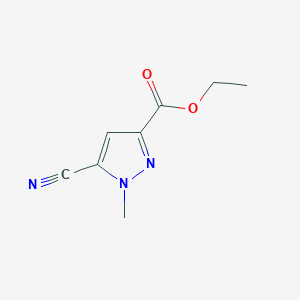
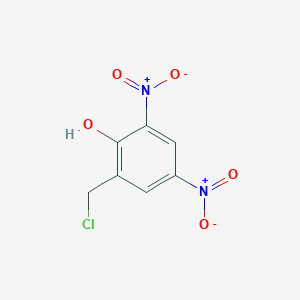
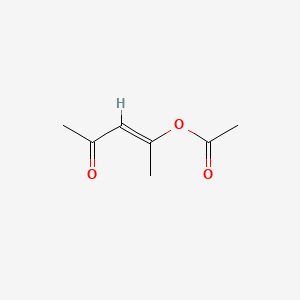
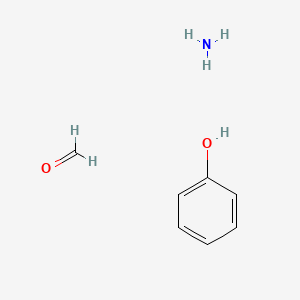
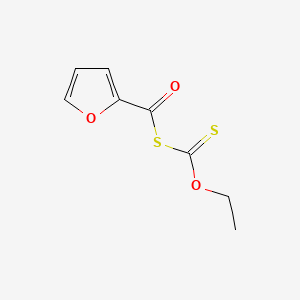
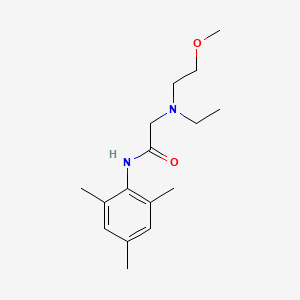
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
